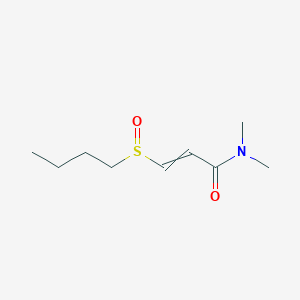![molecular formula C13H8OS B14512949 Naphtho[1,2-B]thiophene-3-carbaldehyde CAS No. 62615-54-7](/img/structure/B14512949.png)
Naphtho[1,2-B]thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-B]thiophene-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a naphthalene and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-B]thiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the Friedel-Crafts acylation of thiophene derivatives with naphthalene-based substrates .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[1,2-B]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Naphtho[1,2-B]thiophene-3-carboxylic acid.
Reduction: Naphtho[1,2-B]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Naphtho[1,2-B]thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of Naphtho[1,2-B]thiophene-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific biological context and the nature of the compound’s derivatives.
Comparación Con Compuestos Similares
Naphtho[2,3-B]thiophene: Another naphthothiophene derivative with similar structural features but different substitution patterns.
Thiophene-3-carbaldehyde: A simpler thiophene derivative with an aldehyde group at the 3-position.
Uniqueness: Naphtho[1,2-B]thiophene-3-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a precursor for synthesizing more complex molecules.
Propiedades
Número CAS |
62615-54-7 |
|---|---|
Fórmula molecular |
C13H8OS |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
benzo[g][1]benzothiole-3-carbaldehyde |
InChI |
InChI=1S/C13H8OS/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H |
Clave InChI |
JRQWOXUZQRSVCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2SC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)











![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
